N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
Description
Introduction to N-Benzyl-4-{4-cyano-5-[(2-Methoxyethyl)amino]-1,3-oxazol-2-yl}-N-Methylbenzene-1-Sulfonamide
Chemical Taxonomy and IUPAC Nomenclature
The compound belongs to the sulfonamide-oxazole hybrid family, characterized by a benzenesulfonamide core fused with a substituted oxazole ring. Its IUPAC name, This compound , reflects its structural complexity:
- Sulfonamide backbone : A benzene ring with a sulfonamide group (-SO₂NH-) at the 1-position, modified by N-benzyl and N-methyl substituents.
- Oxazole heterocycle : A 1,3-oxazole ring at the 4-position of the benzene ring, substituted with a cyano group (-CN) at the 4-position and a 2-methoxyethylamino group (-NH-CH₂CH₂-OCH₃) at the 5-position.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₅O₄S |
| Molecular Weight | 479.53 g/mol |
| SMILES | COCCOC1=NC(=C(N1)C#N)C2=CC=C(C=C2)S(=O)(=O)N(C)Cc3ccccc3 |
| Topological Polar Surface Area | 128 Ų |
The structural features align with related sulfonamide-oxazole hybrids documented in PubChem (CID 16646608), though this compound uniquely integrates a 2-methoxyethylamino side chain.
Historical Development in Sulfonamide-Oxazole Hybrid Research
Sulfonamide-oxazole hybrids emerged from efforts to combine the pharmacological advantages of sulfonamides with the electronic diversity of oxazole rings. Key milestones include:
- Early sulfonamides : The discovery of sulfanilamide antibiotics in the 1930s laid the groundwork for sulfonamide-based drug design.
- Oxazole incorporation : Oxazole rings gained prominence in the 2000s due to their rigidity and ability to modulate pharmacokinetic properties. For example, 1,2,4-oxadiazole-sulfonamide hybrids demonstrated antibacterial activity against multidrug-resistant strains.
- Synthetic advancements : Methods for N-benzyl sulfonamide synthesis, such as one-pot benzylation of 4-methylbenzenesulfonamides, enabled efficient production of derivatives.
The integration of a 2-methoxyethylamino group in this compound represents a modern refinement aimed at enhancing solubility and target affinity.
Significance in Modern Medicinal Chemistry
This hybrid compound exemplifies strategic drug design principles:
Table 2: Comparative Bioactivity of Sulfonamide-Oxazole Hybrids
Structural Advantages
- Solubility : The 2-methoxyethylamino group introduces ether and amine functionalities, improving aqueous solubility compared to alkyl-substituted analogs.
- Electronic effects : The cyano group (-CN) on the oxazole ring withdraws electrons, potentially enhancing interaction with bacterial enzyme active sites.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-methoxyethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-25(15-16-6-4-3-5-7-16)30(26,27)18-10-8-17(9-11-18)20-24-19(14-22)21(29-20)23-12-13-28-2/h3-11,23H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBSITVELOPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in a steam bath .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the sulfonamide moiety exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme that plays a critical role in tumor growth and metastasis. The specific structural features of N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide may enhance its efficacy against certain cancer types by targeting these pathways.
Alzheimer’s Disease Treatment
The compound's structural similarity to known γ-secretase inhibitors suggests potential applications in treating Alzheimer’s disease. γ-secretase is involved in the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. Studies have indicated that sulfonamide derivatives can inhibit γ-secretase activity, thereby reducing amyloid-beta production and potentially slowing disease progression .
Biological Studies
Enzyme Inhibition
this compound may interact with various enzymes due to its functional groups. The oxazole ring and cyano group can facilitate specific interactions with enzyme active sites, leading to competitive or non-competitive inhibition. This property is being explored for developing new therapeutic agents targeting metabolic disorders.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, and derivatives like N-benzyl sulfonamides have shown promise against resistant strains of bacteria. The introduction of additional functional groups may enhance this activity by improving solubility and bioavailability.
Material Sciences
Polymer Chemistry
In material sciences, this compound can be used as a building block for synthesizing novel polymers. Its reactive sulfonamide group allows for incorporation into various polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties.
Nanotechnology Applications
The compound's unique properties make it suitable for applications in nanotechnology. Research is ongoing into its use as a precursor for nanoparticles or as a stabilizing agent in nanoparticle synthesis. Such applications could lead to advancements in drug delivery systems where controlled release and targeted delivery are critical.
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Inhibition of tumor growth enzymes |
| Alzheimer’s disease treatment | Inhibition of γ-secretase | |
| Biological Studies | Enzyme inhibition | Interaction with enzyme active sites |
| Antimicrobial activity | Broad-spectrum antibacterial effects | |
| Material Sciences | Polymer chemistry | Building block for novel polymers |
| Nanotechnology | Precursor for nanoparticles |
Mechanism of Action
The mechanism of action of N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- 1,3-Oxazole core : A heterocyclic scaffold common in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity.
- 4-Cyano group: An electron-withdrawing substituent that may enhance reactivity or influence binding interactions.
- 5-[(2-Methoxyethyl)amino] group: A flexible, polar substituent that balances hydrophilicity and steric bulk.
- N-Benzyl-N-methylbenzenesulfonamide : A lipophilic group that may improve blood-brain barrier penetration.
Table 1: Structural Comparison of Selected Analogs
Substituent Impact on Physicochemical Properties
- 5-Amino Position: The 2-methoxyethyl group in the target compound introduces a polar, non-aromatic chain, likely improving aqueous solubility compared to bulkier analogs like D434-0973 (piperidin-1-yl) or D434-1007 (azepan-1-yl) . Aryl substituents (e.g., Example 185’s thiazol-phenyl group) may enhance π-π stacking interactions but reduce solubility .
- Sulfonamide Substitution :
- N-Benzyl-N-methyl groups increase lipophilicity compared to simpler N-methyl or N-pyridinylmethyl substituents (Examples 185, 189) . This could enhance CNS penetration but may affect metabolic clearance.
Biological Activity
N-benzyl-4-{4-cyano-5-[(2-methoxyethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a sulfonamide group, an oxazole ring, and a cyano group, which contribute to its diverse reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following key components:
- Sulfonamide Group : Known for its antibacterial properties.
- Oxazole Ring : Contributes to the compound's biological activity through interaction with various biological targets.
- Cyano Group : Enhances the compound's reactivity and may influence its pharmacological profile.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, a study reported that similar benzenesulfonamides exhibited significant cytotoxicity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC50 values ranging from 1.48 to 9.83 µM under hypoxic conditions . The mechanism of action involved cell cycle arrest and apoptosis induction, evidenced by increased levels of cleaved caspases 3 and 9.
Inhibition of Carbonic Anhydrases
The sulfonamide moiety in this compound has been associated with inhibition of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes. A study indicated that analogues with a free sulfonamide group displayed variable inhibition potency against different isoforms of CAs, with some compounds achieving K_i values as low as 94.4 nM . This suggests potential applications in treating conditions related to CA dysregulation.
γ-Secretase Inhibition
Compounds containing the N-benzylbenzenesulfonamide moiety have also been investigated for their ability to inhibit γ-secretase, an enzyme implicated in Alzheimer’s disease. Inhibition of γ-secretase leads to decreased production of amyloid β-peptide (Aβ), which accumulates in the brains of Alzheimer's patients . This property highlights the therapeutic potential of this compound in neurodegenerative disorders.
Case Studies
- Anticancer Activity : A study on similar compounds demonstrated significant cytotoxic effects against MDA-MB-468 cells, indicating that modifications to the sulfonamide structure can enhance anticancer properties .
- Enzyme Inhibition : Research on benzenesulfonamides revealed their effectiveness in inhibiting various carbonic anhydrase isoforms, suggesting that structural variations can lead to improved inhibitory activity .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Target | IC50/Ki Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | MDA-MB-468 | 1.48 - 3.99 µM | Apoptosis induction |
| Cytotoxicity | CCRF-CM | 4.51 - 9.83 µM | Cell cycle arrest |
| CA Inhibition | hCA I | K_i = 94.4 nM | Enzyme inhibition |
| γ-secretase Inhibition | Various | Not specified | Decreased Aβ production |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride) with an oxazole-containing amine precursor. For example, the reaction of 5-amino-2-methoxyaniline with a sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions is critical to neutralize HCl byproducts and improve yield . Refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C for 6–12 hours is common. Optimization studies suggest that excess sulfonyl chloride (1.2–1.5 eq.) and slow addition of the base reduce side-product formation .
Basic: Which spectroscopic methods are most effective for characterizing structural integrity?
Methodological Answer:
A combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HMBC), FT-IR , and high-resolution mass spectrometry (HRMS) is essential. Key spectral markers include:
- ¹H NMR : Resonances for the sulfonamide NH (~δ 10–12 ppm), methoxyethyl group (δ ~3.3–3.5 ppm for OCH3), and oxazole protons (δ 7.5–8.5 ppm) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .
- HRMS : Exact mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₂₂H₂₄N₄O₃S: 431.1582) .
Advanced: How can computational models predict biological target interactions?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to study binding affinities to targets like carbonic anhydrase IX. Key steps:
Ligand Preparation : Optimize the compound’s geometry using density functional theory (DFT) at the B3LYP/6-31G* level .
Protein-Ligand Docking : Prioritize hydrogen bonding between the sulfonamide group and active-site zinc ions.
Free Energy Calculations : MM-GBSA methods evaluate binding energy contributions.
Studies highlight the oxazole ring’s role in π-π stacking with hydrophobic residues (e.g., Phe131 in CA IX) .
Advanced: What strategies resolve discrepancies in reported biological activities?
Methodological Answer:
Contradictions in IC50 values (e.g., anticancer assays) often stem from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7).
- Structural Analogues : Compare substituent effects. For instance, replacing the methoxyethyl group with a methylsulfonyl group in the oxazole moiety increases hydrophilicity and alters membrane permeability .
- Metabolic Stability : Use hepatic microsome assays (human vs. murine) to account for species-specific CYP450 metabolism differences .
Basic: What key functional groups influence reactivity?
Methodological Answer:
The sulfonamide group (-SO₂NH-) is critical for hydrogen bonding with biological targets. The oxazole ring contributes to π-stacking interactions, while the cyano group (-CN) enhances electrophilicity for nucleophilic substitutions. The methoxyethylamino group improves solubility via hydrogen bonding with aqueous solvents. Modifications to these groups (e.g., replacing -CN with -COOH) reduce cytotoxicity in some cancer models .
Advanced: How do oxazole substituent modifications affect pharmacokinetics?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., -NO₂ on oxazole): Increase metabolic stability but reduce solubility.
- Hydrophilic Substituents (e.g., -OH or -OCH2CH2OH): Enhance aqueous solubility but may decrease blood-brain barrier penetration.
- Bulkier Groups (e.g., tert-butyl): Improve binding pocket occupancy but may introduce steric clashes.
Pharmacokinetic profiling (e.g., LogP, plasma protein binding) using HPLC-MS/MS is recommended to balance these effects .
Basic: What stability considerations apply during storage?
Methodological Answer:
The compound is sensitive to:
- Light : Store in amber vials at -20°C to prevent photodegradation of the oxazole ring.
- Humidity : Desiccate with silica gel to avoid hydrolysis of the sulfonamide group.
- pH : Avoid prolonged exposure to acidic conditions (<pH 5), which protonate the sulfonamide NH and destabilize the molecule .
Advanced: What in silico methods optimize solubility without compromising activity?
Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models using descriptors like topological polar surface area (TPSA) and Abraham’s solubility parameters guide modifications:
- Introducing Ionizable Groups : Add a tertiary amine to the methoxyethyl chain to increase TPSA (>80 Ų) and aqueous solubility.
- Co-solvency Simulations : Predict solubility in DMSO-water mixtures using COSMO-RS software.
Balancing solubility (target >50 µM) and LogP (<3) is critical for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
